molecular formula C13H20N2 B1444661 1-Ethyl-3-(3-methylphenyl)piperazine CAS No. 1248908-21-5

1-Ethyl-3-(3-methylphenyl)piperazine

Cat. No.: B1444661
CAS No.: 1248908-21-5
M. Wt: 204.31 g/mol
InChI Key: XTVAJXVOESNBJU-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-methylphenyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-3-(3-methylphenyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound acts as an agonist at the GABA receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The action of this compound affects the GABAergic pathway. This pathway is one of the main inhibitory signaling pathways in the central nervous system and plays a crucial role in reducing neuronal excitability . The downstream effects of this interaction include the reduction of nerve impulses and the induction of a calming effect on the nervous system .

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA receptor activity. By acting as an agonist at these receptors, this compound enhances the inhibitory effects of GABA in the nervous system. This can lead to a range of effects, including reduced anxiety, muscle relaxation, and sedation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(3-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions using readily available starting materials. For example, the reaction of N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine with ammonia has been described for the preparation of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-methylphenyl)piperazine undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-Ethyl-3-(3-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Piperazine derivatives are known for their pharmaceutical properties, and this compound is investigated for its potential therapeutic uses.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

  • 1-Methyl-3-phenylpiperazine
  • 1-Ethylpiperazine
  • 1-(3-Methylphenyl)piperazine

Comparison: 1-Ethyl-3-(3-methylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.

Properties

IUPAC Name

1-ethyl-3-(3-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVAJXVOESNBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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